molecular formula C26H25N3O3S B281157 N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE

N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE

Cat. No.: B281157
M. Wt: 459.6 g/mol
InChI Key: WVQNEZZPZOMJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring both a butylphenyl group and a quinolinylsulfonyl group, suggests potential for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonamide group: This can be achieved by reacting 8-quinolinesulfonyl chloride with an appropriate amine under basic conditions.

    Attachment of the butylphenyl group: This step might involve a Friedel-Crafts acylation reaction to introduce the butyl group onto the phenyl ring.

    Coupling reactions: The final step could involve coupling the intermediate products to form the desired benzamide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: Reduction reactions could be used to modify the functional groups within the compound.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potentially as an antibacterial or anticancer agent, given the known activities of related sulfonamides.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biological processes in bacteria or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Quinoline derivatives: Compounds like chloroquine, used as antimalarial agents.

    Benzamides: Such as metoclopramide, used as an antiemetic.

Uniqueness

N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is unique due to its combination of a butylphenyl group and a quinolinylsulfonyl group, which may confer distinct biological activities compared to simpler sulfonamides or quinoline derivatives.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(4-butylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C26H25N3O3S/c1-2-3-6-19-10-14-22(15-11-19)28-26(30)21-12-16-23(17-13-21)29-33(31,32)24-9-4-7-20-8-5-18-27-25(20)24/h4-5,7-18,29H,2-3,6H2,1H3,(H,28,30)

InChI Key

WVQNEZZPZOMJEE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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